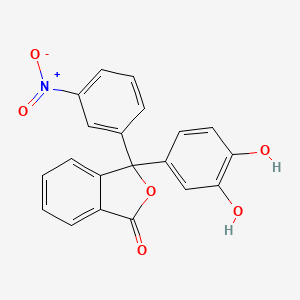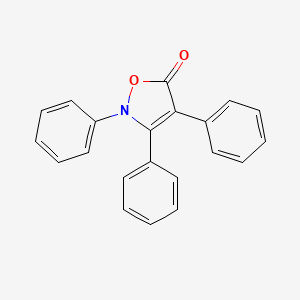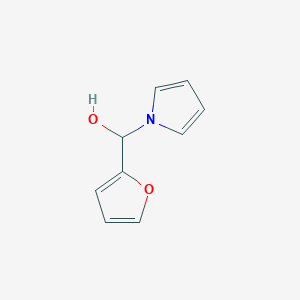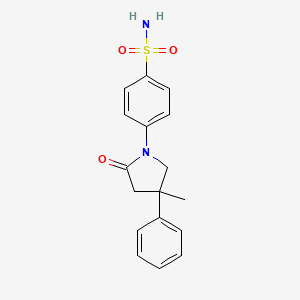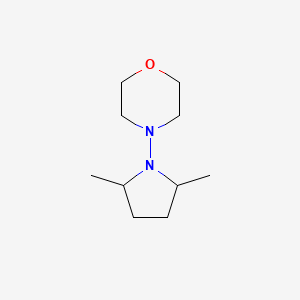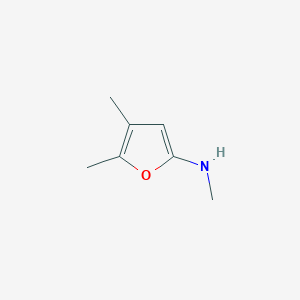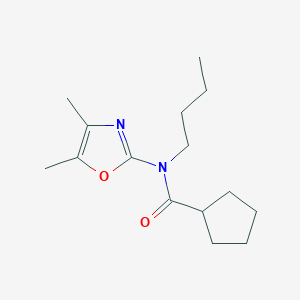
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is a complex organic compound that features a cyclopentene ring substituted with a diphenylphosphino group and a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline typically involves the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides. This process can be catalyzed by various agents such as gaseous hydrogen chloride, trifluoroacetic acid, or bromine . The reaction conditions are crucial for the successful formation of the desired product. For instance, using gaseous hydrogen chloride can yield the product in about 5 hours with an 80% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis and catalysis would apply. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, trifluoroacetic acid, and bromine . The conditions for these reactions vary, but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield 3,1-benzoxazines .
Applications De Recherche Scientifique
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline involves its interaction with molecular targets through its functional groups. The diphenylphosphino group can participate in coordination chemistry, while the dimethylaniline moiety can engage in various organic reactions. These interactions can influence molecular pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Cyclopent-1-en-1-yl)phenyl)benzamide
- 2-Phenylarylspiro[3,1-benzoxazine-4,1’-cyclopentane]
Uniqueness
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is unique due to the presence of both a diphenylphosphino group and a dimethylaniline moiety. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C25H26NP |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-(2-diphenylphosphanylcyclopenten-1-yl)-2,6-dimethylaniline |
InChI |
InChI=1S/C25H26NP/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-9,11-16,26H,10,17-18H2,1-2H3 |
Clé InChI |
GKPAIVVBGRTFHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate](/img/structure/B12879216.png)
![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
